molecular formula C22H22BrO2P B105958 (Ethoxycarbonylmethyl)triphenylphosphonium bromide CAS No. 1530-45-6

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Cat. No.: B105958
CAS No.: 1530-45-6
M. Wt: 429.3 g/mol
InChI Key: VJVZPTPOYCJFNI-UHFFFAOYSA-M
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Description

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is an intermediate in the synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, which is an isotope labelled Mutagen X (MX) is a chlorinated furanone that accounts for more of the mutagenic activity of drinking water than any other disinfection byproduct. DNA damages provoked by the six mutagens (furylframide, MX, 4-nitroquinoline N-oxide, sodium azide, 1-nitropyrene, and captan) used in the present study have been known to subject to the nucleotide excision repair system.

Mechanism of Action

Target of Action

It is known to be a strong electron donor , which suggests it may interact with electron acceptors in biochemical reactions.

Mode of Action

(Carbethoxymethyl)triphenylphosphonium bromide is often used as a reaction catalyst in organic synthesis . It is involved in various reactions such as the polymerization of olefins, the hydrogenation of olefins, and the halogenation of olefins . The compound’s interaction with its targets likely involves electron donation, facilitating the progression of these reactions.

Biochemical Pathways

Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways, particularly those involving olefin reactions .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution within the body.

Action Environment

The action of (Carbethoxymethyl)triphenylphosphonium bromide can be influenced by environmental factors. It is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could alter its properties or effectiveness.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZPTPOYCJFNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934653
Record name (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide
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Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-45-6
Record name Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, bromide (1:1)
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Record name Phosphonium, (ethoxycarbonylmethyl)triphenyl-, bromide
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Record name 1530-45-6
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Record name (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide
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Record name (ethoxycarbonylmethyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

Ethyl bromoacetate (14.4 g, 0.094 mol) was added dropwise over 30 min to a stirred solution of 26.2 g (0.1 mol) of triphenylphosphine in 120 ml of benzene maintained at 35 38° C. After stirring for additional 12 h at room temperature the precipitate was filtered and washed twice with hexane to give 34.7 g (86%) of (carboethoxymethyl)-triphenylphosphonium bromide, m.p. 159 160° C. 115 ml of 10% aqueous sodium hydroxide was added dropwise with cooling at 5° C. to a stirred suspension of 118.4 g (0.276 mol) of the bromide in 500 ml of water and 200 ml of chloroform containing a small amount of phenolphthalein. Stirring was continued over 30 min period without external cooling followed by adding 500 ml of chloroform to give clear layers. The aqueous layer was extracted three times with 100 ml of chloroform and the combined chloroform fractions were dried over sodium sulfate and concentrated in vacuo. Crystallization of the residue from 180 ml of 1:1 mixture of benzene and hexane gave 86.1 g (90%) of pure (carboethoxymethylene)triphenylphosphorane, m.p. 119 120° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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